molecular formula C14H11ClO B189140 2-Chloro-4'-methylbenzophenone CAS No. 5953-00-4

2-Chloro-4'-methylbenzophenone

Cat. No. B189140
CAS RN: 5953-00-4
M. Wt: 230.69 g/mol
InChI Key: WIKUXHHNKRKVGJ-UHFFFAOYSA-N
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Description

2-Chloro-4’-methylbenzophenone is a member of benzophenones . It is a useful research chemical and may be used in the synthesis of (4-hydroxy-6-methyl-1,3-phenylene)bis[(2-chlorophenyl)methanone] .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4’-methylbenzophenone is C14H11ClO . The InChI representation is InChI=1S/C14H11ClO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 . The Canonical SMILES representation is CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4’-methylbenzophenone is 230.69 g/mol . It has a XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .

Scientific Research Applications

Application 1: Synthesis of (4-hydroxy-6-methyl-1,3-phenylene)bis [(2-chlorophenyl)methanone]

  • Summary of Application: 2-Chloro-2-hydroxy-4-methylbenzophenone is used in the synthesis of (4-hydroxy-6-methyl-1,3-phenylene)bis [(2-chlorophenyl)methanone] .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Application 2: Photoreduction Studies

  • Summary of Application: Benzophenones, including 4-chloro-4’-iodobenzophenone, are known for their phosphorescence. In an experiment, an attempt was made to encase 4-chloro-4’-iodobenzophenone in polymethylmethacrylate to study the phosphorescence at room temperature by isolating individual molecules .
  • Methods of Application: The benzophenone was encased in polymethylmethacrylate and then exposed to UV light .
  • Results or Outcomes: The iodine of 4-chloro-4’-iodobenzophenone breaks off under UV light, preventing effective polymerization .

Application 3: Organic Building Blocks

  • Summary of Application: 2-Chloro-4’-methylbenzophenone can be used as an organic building block in various chemical reactions .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Application 4: Photochemistry

  • Summary of Application: Benzophenones, including 2-Chloro-4’-methylbenzophenone, have interesting photochemical properties. They can form radicals in the presence of ultraviolet radiation .
  • Methods of Application: The benzophenone is exposed to ultraviolet radiation, which can induce the formation of radicals .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Application 5: Synthesis of (4-hydroxy-6-methyl-1,3-phenylene)bis [(2-chlorophenyl)methanone]

  • Summary of Application: 2-Chloro-2-hydroxy-4-methylbenzophenone is used in the synthesis of (4-hydroxy-6-methyl-1,3-phenylene)bis [(2-chlorophenyl)methanone] .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Application 6: Photoreduction Studies

  • Summary of Application: Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes and yielded a photoreduction quantum efficiency of 7.75% .
  • Methods of Application: The benzophenone was placed in a Rotating Rack Rayonet reactor and then exposed to UV light .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Safety And Hazards

2-Chloro-4’-methylbenzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

properties

IUPAC Name

(2-chlorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKUXHHNKRKVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208218
Record name Benzophenone, 2-chloro-4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-methylbenzophenone

CAS RN

5953-00-4
Record name (2-Chlorophenyl)(4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5953-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone, 2-chloro-4'-methyl-
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Record name 5953-00-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzophenone, 2-chloro-4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4'-methylbenzophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62484FS8TW
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
DI Relyea, DLF DeTar - Journal of the American Chemical Society, 1954 - ACS Publications
… 3-methylfluorenone (10% based on the diazonium salt), 2'-chloro-4-methylbenzophenone (10%) and 2-chloro-4-methylbenzophenone (10%). The last named product is the one …
Number of citations: 5 pubs.acs.org
DLF DeTar, DI Relyea - Journal of the American Chemical Society, 1956 - ACS Publications
… of alkali leads to the formation of both 2-chloro-4'-methylbenzophenone and to the abnormal product 2-chloro-4-methylbenzophenone. This latter is attributed to the occurrence …
Number of citations: 20 pubs.acs.org
CN Schiessler, RW Schiessler - Journal of the American Chemical …, 1954 - ACS Publications
… 3-methylfluorenone (10% based on the diazonium salt), 2'-chloro-4-methylbenzophenone (10%) and 2-chloro-4-methylbenzophenone (10%). The last named product is the one …
Number of citations: 3 pubs.acs.org
HO Pritchard, JB Pyke… - Journal of the American …, 1954 - ACS Publications
… the diazonium salt), 2'-chloro-4-methylbenzophenone (10%) and 2-chloro-4-methylbenzophenone (10%). The last named product is the one …
Number of citations: 28 pubs.acs.org
HP Newton, PH Groggins - Industrial & Engineering Chemistry, 1935 - ACS Publications
The condensation of terephthalic acid with chlorobenzene did not proceed satisfactorily when the reaction was carried out in an open system, because the boiling point of chloro-…
Number of citations: 10 pubs.acs.org
JF Bunnett, DS Connor, KJ O'Reilly - The Journal of Organic …, 1979 - ACS Publications
… 2-Chloro-4-methylbenzophenone was cleaved by KNH2 in ammonia to form benzamide (31%… obtained from 2-chloro-4-methylbenzophenone, Bunnett and Hrutfiord3 pointedout that if 1 …
Number of citations: 13 pubs.acs.org
JF Bunnett, BF Hrutfiord - The Journal of Organic Chemistry, 1962 - ACS Publications
… In the case of o-chlorobenzophenones, an alternative mechanism of concerted fragmentation of II into III, benzyne and chloride ion is rejected because 2-chloro-4-methylbenzophenone …
Number of citations: 30 pubs.acs.org
DLF DeTar, TE Whiteley - Journal of the American Chemical …, 1957 - ACS Publications
A quantitative study of the effect of a series of reaction conditions on the product yields in the diazonium cyclization re-action shows that there is a great deal of individuality among the …
Number of citations: 17 pubs.acs.org
DLF DeTar, DI Relyea - Journal of the American Chemical Society, 1954 - ACS Publications
The thermal decomposition of acidic aqueous solutions of 2-benzoylbenzenediazonium fluoborate leads to the formation of 64% yields of fluorenone (cyclization product) and 36% …
Number of citations: 59 pubs.acs.org
DI Relyea - 1954 - search.proquest.com
Bachelor of Science in Chemistry Page 1 A STUDY OF THE MECHANTSMS OF SCME REACTIONS OF DIAZOTTZED 2-AMINO-lt-METHYLEENZOPHENONE by Douglas Irving Relyea …
Number of citations: 0 search.proquest.com

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